molecular formula C15H11BrF2N2S B4878436 2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B4878436
M. Wt: 369.2 g/mol
InChI Key: ZGFRZCABWQDQSQ-UHFFFAOYSA-N
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Description

2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a bromobenzyl group, a difluoromethyl group, and a pyridyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce azide derivatives.

Scientific Research Applications

2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMOBENZYL)SULFANYL]-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2N2S/c1-9-6-13(14(17)18)20-15(12(9)7-19)21-8-10-2-4-11(16)5-3-10/h2-6,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFRZCABWQDQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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